N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative characterized by a 4-ethoxyphenyl hydrazone moiety, a 4-methoxyphenyl-substituted triazole core, and a phenyl group at the 4-position of the triazole ring. The presence of sulfanyl and hydrazide functional groups enhances its capacity for hydrogen bonding and metal coordination, which may influence its biological interactions .
Properties
Molecular Formula |
C26H25N5O3S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O3S/c1-3-34-23-13-9-19(10-14-23)17-27-28-24(32)18-35-26-30-29-25(20-11-15-22(33-2)16-12-20)31(26)21-7-5-4-6-8-21/h4-17H,3,18H2,1-2H3,(H,28,32)/b27-17+ |
InChI Key |
OGGMRNUJIWHJAK-WPWMEQJKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted hydrazides.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetohydrazide Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-ethoxyphenyl group (electron-donating) may enhance π-π stacking compared to derivatives with electron-withdrawing groups (e.g., nitro in ). However, diethylamino substituents () offer stronger electron donation, improving solubility .
Physicochemical Properties
- Solubility: The target compound’s ethoxy and methoxy groups balance hydrophilicity and lipophilicity (LogP ~3.5), intermediate between the more lipophilic diethylamino derivative (LogP ~4.1) and the hydrophilic pyridine-containing ZE-4b (LogP ~2.8) .
- Thermal Stability: Methyl and ethyl substituents (e.g., ) reduce melting points compared to bulkier groups like sulfonyl-piperidinyl (7h, m.p. 110°C) .
Methodological Considerations in Similarity Assessment
As highlighted in , compound similarity depends on descriptor choice:
- Topological Descriptors: Favor structural analogs with matching triazole cores.
- Electronic Descriptors: Prioritize compounds with similar substituent electronic profiles (e.g., ethoxy vs. methoxy).
- 3D Shape-Based Methods: May group the target compound with bulkier derivatives like 7h despite differing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
